molecular formula C8H4F3N3O2 B2469880 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1779124-56-9

3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B2469880
CAS No.: 1779124-56-9
M. Wt: 231.134
InChI Key: AEDCZMVDVXIEGR-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 1779124-56-9) is a high-purity chemical building block offered with a guaranteed purity of ≥98% . This compound belongs to the pyrazolo[1,5-a]pyrimidine (PP) class, a fused, rigid, and planar N-heterocyclic scaffold recognized as a privileged structure in medicinal chemistry and drug discovery . The molecule features a carboxylic acid functional group, which provides a versatile handle for further synthetic derivatization and the creation of amide or ester-linked combinatorial libraries . The core pyrazolo[1,5-a]pyrimidine scaffold is a key motif in various bioactive compounds and commercial molecules, including protein inhibitors and anticancer agents . The presence of the trifluoromethyl group is a common strategy in medicinal chemistry to enhance a compound's metabolic stability, membrane permeability, and overall binding affinity . Researchers value this scaffold for its significant synthetic versatility, which allows for extensive structural modifications to optimize properties and activity . As a key intermediate, this carboxylic acid is instrumental in the rational design of novel therapeutic candidates, particularly in the development of kinase inhibitors and other targeted therapies . Specifications: • CAS Number: 1779124-56-9 • Molecular Formula: C₈H₄F₃N₃O₂ • Molecular Weight: 231.13 g/mol • Purity: ≥98% Handling and Storage: The product should be stored sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic or direct human use .

Properties

IUPAC Name

3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)5-2-13-14-3-4(7(15)16)1-12-6(5)14/h1-3H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDCZMVDVXIEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxylic acid with trifluoroacetic anhydride to introduce the trifluoromethyl group, followed by cyclization with formamide under acidic conditions to form the pyrazolo[1,5-a]pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolo[1,5-a]pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

Scientific Research Applications

3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound -CF₃ (C3), -COOH (C6) C₈H₄F₃N₃O₂ 243.14 High lipophilicity (-CF₃), hydrogen-bonding capacity (-COOH)
7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid -C₆H₄CF₃ (C3), -CH₃ (C2), -NH₂ (C7), -COOH (C6) C₁₅H₁₁F₃N₄O₂ 336.27 Enhanced binding to EGFR via amino and trifluoromethylphenyl groups
3-Chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid -Cl (C3), -CH₃ (C2), -CF₃ (C7), -COOH (C6) C₉H₆ClF₃N₃O₂ 281.61 Increased electrophilicity due to chlorine; potential for nucleophilic substitution
3-Cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid ethyl ester -CN (C3), -CH₃ (C7), -COOEt (C6) C₁₁H₁₀N₄O₂ 230.22 Ester group improves cell permeability; cyano enhances electronic withdrawal
7-Hydroxy-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid ethyl ester -C₆H₅ (C3), -OH (C7), -COOEt (C6) C₁₇H₁₇N₃O₅ 343.33 Hydroxyl group enables pH-dependent solubility; phenyl enhances aromatic interactions

Substituent Effects on Physicochemical Properties

  • Trifluoromethyl (-CF₃) : Increases lipophilicity (logP) and resistance to oxidative metabolism. In EGFR inhibitors, the -CF₃ group forms hydrogen bonds with Lys692 (bond length: 3.37 Å) .
  • Carboxylic Acid (-COOH) : Enhances aqueous solubility (predicted pKa ~3.09) and enables salt formation for improved bioavailability .
  • Amino (-NH₂): In 7-amino derivatives, the amino group facilitates hydrogen bonding with Met769 (distance: 2.95 Å), critical for kinase inhibition .
  • Ester (-COOEt) : Ethyl esters (e.g., in and ) increase membrane permeability but require hydrolysis for activation .

Comparative Data Table: Solubility and Stability

Compound Name Solubility (Predicted) Melting Point Stability
This compound Low in water; soluble in DMSO Not reported Stable under inert conditions
3-Cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid ethyl ester Moderate in organic solvents Not reported Hydrolyzes to carboxylic acid in vivo
7-Hydroxy-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid ethyl ester pH-dependent (soluble in basic conditions) Not reported Sensitive to UV light

Biological Activity

3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, enzyme inhibition, and other therapeutic effects.

  • Molecular Formula : C₈H₄F₃N₃O₂
  • Molecular Weight : 231.13 g/mol
  • CAS Number : 1713163-48-4
  • Melting Point : 224–226 °C

Biological Activity Overview

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit a range of biological activities, particularly in the context of cancer therapy and enzyme inhibition.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound:

  • Inhibition of Cancer Cell Proliferation :
    • The compound has shown significant cytotoxic effects against various cancer cell lines. In particular, it has been tested against the NCI 60 cancer cell line panel, where it exhibited GI50 values ranging from 0.018 to 9.98 μM for different derivatives .
    • A specific derivative was noted to inhibit the MDA-MB-468 breast cancer cell line with an IC50 value of 0.267 μM, indicating strong potential as a therapeutic agent .
  • Mechanism of Action :
    • The compound induces cell cycle arrest at the S phase and increases apoptosis in treated cells. This was evidenced by a rise in pre-G1 cell populations and an increase in apoptotic cells over time .
    • Molecular docking studies revealed that these compounds bind effectively to the EGFR tyrosine kinase, which is crucial for their anticancer activity .

Enzyme Inhibition

The compound also acts as an inhibitor for various enzymes:

  • EGFR Tyrosine Kinase Inhibition :
    • Compounds similar to this compound have shown significant inhibitory activity against EGFR with IC50 values as low as 0.034 μM .

Other Biological Activities

Beyond anticancer properties, this compound may also exhibit other therapeutic effects:

Research Findings and Case Studies

StudyFindingsReference
Study on NCI 60 Cell LinesBroad-spectrum cytotoxicity with GI50 values between 0.018 - 9.98 μM
MDA-MB-468 Cell Line StudyIC50 = 0.267 μM; induces S phase arrest and apoptosis
EGFR Inhibition StudyIC50 = 0.034 μM; significant inhibitory effect on EGFR

Q & A

Q. What are the optimal synthetic routes for 3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves a multi-step process starting with condensation reactions between trifluoromethyl-substituted precursors and heterocyclic intermediates. Key steps include cyclization under controlled acidic or basic conditions. For example:

  • Step 1: Condensation of ethyl 3-(trifluoromethyl)pyrazole-5-carboxylate with a β-keto ester derivative.
  • Step 2: Cyclization via microwave-assisted heating (120–150°C) or reflux in acetic acid .
  • Step 3: Hydrolysis of the ester group to yield the carboxylic acid using NaOH/EtOH .

Critical Parameters:

  • Temperature: Higher temperatures (>150°C) may lead to decomposition; optimal range: 120–140°C.
  • pH: Acidic conditions (pH 4–6) during cyclization minimize side reactions .
  • Catalysts: Use of Lewis acids (e.g., ZnCl₂) improves regioselectivity .

Table 1: Optimization of Reaction Conditions

ParameterOptimal RangeYield (%)Purity (%)Reference
Temperature120–140°C65–75≥95
Reaction Time6–8 hours7093
Catalyst (ZnCl₂)5 mol%7897

Q. How is structural confirmation achieved for this compound?

Methodological Answer: A combination of spectroscopic and chromatographic techniques is required:

  • NMR Spectroscopy:
    • ¹H NMR: Distinct signals for the pyrimidine ring protons (δ 8.2–8.5 ppm) and trifluoromethyl group (δ -60 ppm in ¹⁹F NMR) .
    • ¹³C NMR: Carboxylic acid carbon at δ 165–170 ppm .
  • Mass Spectrometry (HRMS): Molecular ion peak at m/z 261.03 (C₈H₄F₃N₃O₂) confirms the molecular formula .
  • HPLC: Purity ≥95% using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

Methodological Answer: SAR studies focus on modifying substituents while retaining the core pyrazolo[1,5-a]pyrimidine scaffold:

  • Variations: Introduce substituents at positions 2, 5, or 7 to assess impact on enzyme binding (e.g., kinase inhibition).
  • Assays:
    • Enzyme Inhibition: Test against target enzymes (e.g., PDE4 or CDK2) using fluorescence-based assays .
    • Cellular Activity: Evaluate cytotoxicity (IC₅₀) in cancer cell lines (e.g., PC3 prostate cancer) via MTT assays .
  • Computational Docking: Use Schrödinger Suite or AutoDock to predict binding modes with target proteins .

Key Finding: The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability .

Q. What computational strategies are effective in predicting regioselectivity challenges during synthesis?

Methodological Answer: Regioselectivity issues arise during cyclization due to competing reaction pathways. To address this:

  • Reaction Path Search: Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and identify energetically favorable pathways .
  • Machine Learning: Train models on existing pyrazolo[1,5-a]pyrimidine synthesis data to predict optimal conditions .

Example: ICReDD’s hybrid approach combines quantum chemistry and experimental feedback to reduce trial-and-error by 40% .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies may arise from differences in assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized Protocols: Adopt uniform assay conditions (e.g., ATP concentration in kinase assays) .
  • Analytical Rigor: Use LC-MS to confirm compound purity (>95%) before biological testing .
  • Meta-Analysis: Compare data across studies while controlling for variables like cell line passage number .

Case Study: A 2025 study found that impurities ≤5% in the carboxylic acid intermediate reduced PDE4 inhibition by 30%, highlighting purity’s role .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regiochemical control?

Methodological Answer: Scale-up risks include thermal degradation and reduced yield. Solutions involve:

  • Flow Chemistry: Continuous flow reactors improve heat transfer and reduce side reactions .
  • In-line Monitoring: Use PAT (Process Analytical Technology) tools like FTIR to track reaction progress .

Table 2: Pilot-Scale Synthesis Outcomes

Scale (g)Yield (%)Purity (%)Regioselectivity (%)
10729698
100659285
500588978

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